molecular formula C13H19N3O B4758679 4-benzyl-N-methylpiperazine-1-carboxamide CAS No. 652156-53-1

4-benzyl-N-methylpiperazine-1-carboxamide

Cat. No. B4758679
Key on ui cas rn: 652156-53-1
M. Wt: 233.31 g/mol
InChI Key: RAFZURSHZOSXAA-UHFFFAOYSA-N
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Patent
US08431695B2

Procedure details

Palladium on carbon (300 mg, 10% by wt.) was placed under an inert atmosphere and suspended in EtOH (10 mL). A solution of 4-benzyl-piperazine-1-carboxylic acid methylamide (1.50 g, 6.43 mmol) dissolved in 2:1 v/v EtOH/THF (96 mL) was added. The reaction mixture was placed under H2 atmosphere (1 atmosphere pressure) and stirred overnight. The resulting mixture was filtered through a pad of Celite® and the solvent was concentrated in vacuo to give 916 mg (99%) of the title compound as clear oil. 1H-NMR (300 MHz, DMSO-d6) 6.30 (broad d, 1H), 3.15 to 3.12 (m, 5H), 2.59 to 2.55 (m, 4H), 2.53 (d, 3H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
96 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([N:5]1[CH2:10][CH2:9][N:8](CC2C=CC=CC=2)[CH2:7][CH2:6]1)=[O:4]>[Pd].CCO.CCO.C1COCC1>[CH3:1][NH:2][C:3]([N:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CNC(=O)N1CCN(CC1)CC1=CC=CC=C1
Name
EtOH THF
Quantity
96 mL
Type
solvent
Smiles
CCO.C1CCOC1
Step Two
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 916 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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